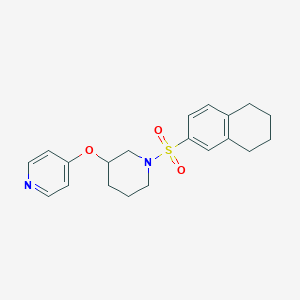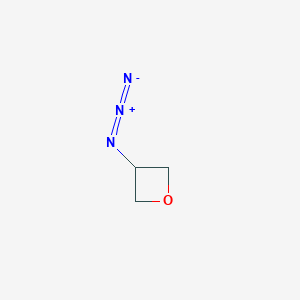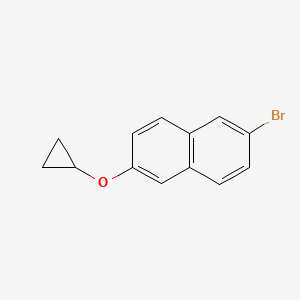![molecular formula C17H15FN2O2 B2941989 N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide CAS No. 2248677-36-1](/img/structure/B2941989.png)
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide, also known as AZD-9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide irreversibly binds to the ATP-binding site of EGFR, inhibiting the phosphorylation of downstream signaling pathways and ultimately leading to cell death. It has a high selectivity for mutant EGFR, sparing wild-type EGFR, which reduces the potential for toxicity.
Biochemical and Physiological Effects
In preclinical studies, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has been shown to significantly reduce tumor growth and increase survival rates in mouse models of NSCLC. In clinical trials, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR-mutated NSCLC.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide is its high selectivity for mutant EGFR, which reduces the potential for toxicity. However, one limitation of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide is that it is only effective against EGFR-mutated NSCLC and is not effective in patients with wild-type EGFR.
Orientations Futures
For N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide include exploring its potential in combination with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Additionally, further research is needed to determine the optimal dosing and treatment duration of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide to maximize its therapeutic benefits. Finally, the development of resistance to N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide remains a challenge, and efforts to overcome this resistance mechanism are ongoing.
Méthodes De Synthèse
The synthesis of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-amino-3-methylbenzoic acid to form the intermediate compound, which is then reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to produce N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide. The synthesis method is highly efficient and yields high purity products.
Applications De Recherche Scientifique
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent activity against EGFR mutations, including the T790M mutation, which is resistant to first and second-generation EGFR TKIs. N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has also demonstrated a favorable safety profile and has been well-tolerated by patients.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11-3-2-4-12(9-11)16(21)19-15-10-20(17(15)22)14-7-5-13(18)6-8-14/h2-9,15H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQMXVRYITZJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2941908.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2941909.png)
![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2941910.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2941913.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2941915.png)



![N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2941921.png)
![N-(3,4-difluorophenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2941922.png)

